3-fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The primary targets of 3-fluoro-N’-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide are p53 proteins and Receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) . These proteins play a crucial role in regulating cell cycle and apoptosis, and necroptosis respectively .
Mode of Action
The compound interacts with its targets by inducing G2/M cell cycle arrest and increasing the levels of p53 proteins . It also blocks necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Biochemical Pathways
The compound affects the mitochondrial-dependent pathways . It alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which results in apoptosis by accelerating the expression of caspases .
Result of Action
The compound exhibits anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . It is particularly effective against the Colo205 cell line . The compound induces apoptosis and regulates the equilibrium between rapid cell proliferation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:
Formation of 6-methoxy-1,3-benzothiazole-2-amine: This intermediate can be synthesized through a cyclization reaction involving 2-aminothiophenol and methoxy-substituted aromatic aldehydes.
Coupling Reaction: The 6-methoxy-1,3-benzothiazole-2-amine is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzohydrazide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1,3-benzothiazole-2-amine: Lacks the fluorine and benzohydrazide moieties.
3-fluoro-1,3-benzothiazole: Lacks the methoxy and benzohydrazide moieties.
N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide: Lacks the fluorine atom.
Uniqueness
3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the presence of all three functional groups (fluorine, methoxy, and benzohydrazide), which contribute to its distinct chemical properties and potential applications. The combination of these groups enhances its reactivity and makes it a valuable compound for various scientific research applications.
Biological Activity
3-Fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a compound that belongs to the benzothiazole family, which is well-known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H14FN3O1S1
- Molecular Weight : 303.36 g/mol
The biological activities of benzothiazole derivatives often involve several mechanisms:
- Anticancer Activity : Compounds like this compound have shown promise in inducing apoptosis in cancer cells. Research indicates that such compounds can activate procaspase-3 to caspase-3, triggering apoptotic pathways in various cancer cell lines (e.g., U937 and MCF-7) .
- Antimicrobial Properties : Benzothiazole derivatives are recognized for their antibacterial and antifungal activities. The presence of specific functional groups enhances their interaction with microbial enzymes and receptors, leading to inhibition of growth .
- Anti-inflammatory Effects : Some studies suggest that benzothiazole compounds can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α .
Anticancer Studies
Recent studies have focused on the synthesis and evaluation of novel benzothiazole derivatives, including this compound. In vitro tests have demonstrated significant anticancer activity against various cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | U937 | 5.2 | Procaspase-3 activation |
This compound | MCF-7 | 6.6 | Apoptosis induction |
These findings underscore the potential of this compound as a lead for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. In a comparative study, it exhibited notable activity against several bacterial strains, indicating its potential as an antibiotic agent:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 12 μg/mL |
S. aureus | 8 μg/mL |
C. albicans | 16 μg/mL |
These results demonstrate the broad-spectrum antimicrobial potential of benzothiazole derivatives .
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of various benzothiazole derivatives on cancer cell proliferation. The results indicated that modifications to the benzothiazole structure significantly enhanced anticancer activity, particularly through procaspase activation pathways .
- Case Study on Anti-inflammatory Effects : Another research project focused on the anti-inflammatory properties of benzothiazole compounds, showing that they could effectively reduce cytokine levels in inflammatory models, suggesting their utility in treating inflammatory diseases .
Properties
IUPAC Name |
3-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-21-11-5-6-12-13(8-11)22-15(17-12)19-18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDJVMFXFYCCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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